![molecular formula C17H26N4O4 B6487833 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea CAS No. 877641-45-7](/img/structure/B6487833.png)
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-[2-(dimethylamino)ethyl]urea (hereafter referred to as DMP-5-oxo-Pyrrolidin-3-yl) is an organic compound that has been studied for its various applications in scientific research. This compound has been used in various fields such as biochemistry, physiology, and pharmacology due to its unique chemical structure. DMP-5-oxo-Pyrrolidin-3-yl is a derivative of pyrrolidine and is composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound has been found to have a wide range of physiological and biochemical effects, and can be used for a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of DMP-5-oxo-Pyrrolidin-3-yl is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to the inhibition of certain biochemical pathways. Additionally, the compound has been found to interact with various enzymes, which can lead to changes in the activity of those enzymes.
Biochemical and Physiological Effects
DMP-5-oxo-Pyrrolidin-3-yl has been found to have various biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, the compound has been found to interact with certain receptors in the body, such as the mu-opioid receptor, which can lead to changes in the activity of those receptors. Furthermore, the compound has been found to affect the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMP-5-oxo-Pyrrolidin-3-yl in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize and purify, and is relatively stable in aqueous solutions. Additionally, the compound is relatively non-toxic and can be used in a wide range of experiments. However, there are some limitations to the use of DMP-5-oxo-Pyrrolidin-3-yl in laboratory experiments. For example, the compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is not as stable in organic solvents, and can be degraded under certain conditions.
Zukünftige Richtungen
The use of DMP-5-oxo-Pyrrolidin-3-yl in scientific research has a wide range of potential applications. For example, the compound could be used to study the effects of certain drugs on the body, as well as to investigate the effects of certain environmental toxins. Additionally, the compound could be used to study the effects of certain drugs on the central nervous system, as well as to investigate the effects of certain hormones on the body. Furthermore, the compound could be used to investigate the effects of certain drugs on the cardiovascular system, as well as to investigate the effects of certain drugs on the immune system. Finally, the compound could be used to investigate the effects of certain drugs on the gastrointestinal system, as well as to investigate the effects of certain drugs on the reproductive system.
Synthesemethoden
DMP-5-oxo-Pyrrolidin-3-yl can be synthesized using a variety of methods, including the reaction of dimethyl amine with 3,4-dimethoxybenzaldehyde. This reaction produces the corresponding urea product, which can then be further purified by chromatography. Additionally, the compound can be synthesized using a one-pot synthesis method, which involves the reaction of dimethyl amine with pyrrolidinone and 3,4-dimethoxybenzaldehyde. The product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
DMP-5-oxo-Pyrrolidin-3-yl has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and signal transduction. Additionally, the compound has been used in the study of the effects of various drugs on the body. For example, it has been used to study the effects of opioids on the central nervous system, as well as to investigate the effects of certain drugs on the cardiovascular system.
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-20(2)8-7-18-17(23)19-12-9-16(22)21(11-12)13-5-6-14(24-3)15(10-13)25-4/h5-6,10,12H,7-9,11H2,1-4H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCRVBUQWBYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.